(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-3-2-4-18(22-13)25-15-7-9-23(10-8-15)19(24)14-5-6-16-17(11-14)21-12-20-16/h2-4,12,14-15H,5-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRPODRVOHYIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the pyridine derivative: This step often involves nucleophilic substitution reactions where the pyridine derivative is attached to the piperidine ring.
Formation of the benzimidazole moiety: This can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Final coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with derivatives listed in , such as (6-methyl-pyridin-3-yl)-methanol and tetrazolyl-/phthalanyl-substituted imidazoles. Key comparisons include:
Key Findings :
Methodological Considerations for Testing
describes 3D cell culture systems for evaluating compound effects in a controlled microenvironment . For example:
Biological Activity
The compound (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and neuroprotective effects based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 1798018-12-8 |
The compound features a piperidine ring and a benzimidazole moiety, which are known to contribute to various biological activities through their interactions with biological targets.
Anti-inflammatory Activity
Research has demonstrated that similar compounds with piperidine and benzimidazole structures exhibit significant anti-inflammatory effects. For instance, a study found that derivatives of benzimidazole could inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The most potent compound in that series showed an IC50 value of 0.86 µM for NO and 1.87 µM for TNF-α production .
Moreover, the compound could potentially restore the phosphorylation levels of IκBα and protein expression of p65 NF-kB in these macrophages, indicating a mechanism involving the NF-kB signaling pathway .
Analgesic Activity
The analgesic potential of related compounds has also been explored. Compounds with similar structural motifs have shown promising results in pain models, particularly those involving inflammatory pain pathways. The efficacy of these compounds suggests that they may modulate pain through similar mechanisms as non-steroidal anti-inflammatory drugs (NSAIDs).
Neuroprotective Effects
Preliminary studies indicate that compounds containing the benzimidazole structure may offer neuroprotective benefits. They have been investigated for their ability to protect neuronal cells against oxidative stress and apoptosis. Such protective effects are crucial for developing treatments for neurodegenerative diseases.
In Vivo Studies
In vivo studies using animal models have shown that derivatives of this compound can significantly reduce inflammation markers and pain responses. For instance:
- Model : Xylene-induced ear edema in mice.
- Results : The tested compounds demonstrated greater anti-inflammatory activity compared to ibuprofen, suggesting a potential therapeutic advantage .
In Vitro Studies
In vitro assays using RAW 264.7 macrophages revealed that the compound effectively inhibited pro-inflammatory cytokine production. The results from these studies are summarized below:
| Compound | IC50 (µM) for NO | IC50 (µM) for TNF-α |
|---|---|---|
| Compound A | 0.86 | 1.87 |
| Compound B | 1.20 | 2.00 |
| Compound C | 0.95 | 1.75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
